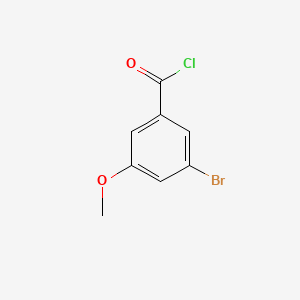

3-Bromo-5-methoxybenzoyl chloride

Beschreibung

BenchChem offers high-quality 3-Bromo-5-methoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromo-5-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDGHLBQSZHTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methoxybenzoyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-5-methoxybenzoyl chloride, a key building block in synthetic organic chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the practical aspects of its synthesis, handling, and application, with a focus on providing actionable insights for laboratory work.

Core Identifiers and Chemical Properties

3-Bromo-5-methoxybenzoyl chloride is a substituted aromatic acyl chloride. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group at the meta positions of the benzene ring, relative to the acyl chloride, influences its reactivity and makes it a valuable intermediate in the synthesis of a variety of complex molecules.

| Identifier | Value | Source |

| CAS Number | 1261582-04-0 | |

| IUPAC Name | 3-Bromo-5-methoxybenzoyl chloride | N/A |

| Chemical Formula | C₈H₆BrClO₂ | N/A |

| Molecular Weight | 249.49 g/mol | |

| Canonical SMILES | COC1=CC(=CC(=C1)Br)C(=O)Cl | N/A |

| InChI Key | N/A | N/A |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | N/A |

Synthesis of 3-Bromo-5-methoxybenzoyl chloride

The most common and practical laboratory-scale synthesis of 3-Bromo-5-methoxybenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 3-Bromo-5-methoxybenzoic acid. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean reaction profile, where the byproducts (SO₂ and HCl) are gaseous and easily removed.

Starting Material: 3-Bromo-5-methoxybenzoic acid

The precursor, 3-Bromo-5-methoxybenzoic acid, is commercially available. Its identifiers are provided below for reference.

| Identifier | Value | Source |

| CAS Number | 157893-14-6 | |

| IUPAC Name | 3-bromo-5-methoxybenzoic acid | |

| Chemical Formula | C₈H₇BrO₃ | |

| Molecular Weight | 231.04 g/mol |

Experimental Protocol: Conversion of 3-Bromo-5-methoxybenzoic acid to 3-Bromo-5-methoxybenzoyl chloride

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

3-Bromo-5-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Dry glassware (Round-bottom flask, condenser, drying tube)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube filled with calcium chloride to the top of the condenser to protect the reaction from atmospheric moisture.

-

Charging the Flask: Add 3-Bromo-5-methoxybenzoic acid to the flask.

-

Solvent Addition: Add a minimal amount of anhydrous toluene or DCM to suspend the acid. The solvent is not strictly necessary but can aid in stirring and heat transfer.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. This should be done in the fume hood due to the release of HCl gas.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) with gentle stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.[2]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure. It is crucial to perform this in a well-ventilated fume hood as thionyl chloride is corrosive and has a pungent odor.

-

Purification: The resulting crude 3-Bromo-5-methoxybenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Any moisture will hydrolyze the product back to the carboxylic acid, reducing the yield. The use of dry glassware and a drying tube is therefore critical.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride and helps to drive the reaction to completion.

-

Reflux: Heating the reaction to reflux increases the reaction rate, ensuring a timely completion of the conversion.

-

Fume Hood: The reaction generates toxic and corrosive gases (HCl and SO₂). All manipulations must be performed in a certified fume hood.

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of Acyl Chloride Formation.

Chemical Reactivity and Synthetic Applications

3-Bromo-5-methoxybenzoyl chloride is a versatile reagent in organic synthesis, primarily due to the high reactivity of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.

Key Reactions:

-

Esterification: Reacts with alcohols in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding esters.

-

Amidation: Reacts with primary and secondary amines to form amides. This is a fundamental reaction in the synthesis of many pharmaceuticals.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.

-

Reduction: Can be reduced to the corresponding aldehyde or alcohol using appropriate reducing agents.

Applications in Drug Discovery:

The substituted benzoyl moiety is a common scaffold in many biologically active molecules. The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The methoxy group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.

Caption: Synthetic transformations of 3-Bromo-5-methoxybenzoyl chloride.

Safety and Handling

As with all acyl chlorides, 3-Bromo-5-methoxybenzoyl chloride should be handled with care in a well-ventilated fume hood.

-

Corrosive: It is expected to be corrosive to the skin, eyes, and respiratory tract.

-

Moisture Sensitive: Reacts with water to produce hydrochloric acid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.

Conclusion

3-Bromo-5-methoxybenzoyl chloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis from the corresponding carboxylic acid is straightforward, and its reactivity allows for the construction of a diverse range of molecular architectures. Proper handling and an understanding of its chemical properties are essential for its safe and effective use in the laboratory.

References

-

Ataman Kimya. BENZOYL CHLORIDE. [Link]

-

PubChem. 3-Bromo-5-methoxybenzoic acid. [Link]

-

PrepChem. Preparation of benzoyl chloride. [Link]

-

askIITians. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. [Link]

Sources

The 3-Bromo-5-methoxybenzoyl Chloride Scaffold: A Technical Guide to Divergent Drug Discovery

Executive Summary

In the realm of Fragment-Based Drug Design (FBDD), 3-Bromo-5-methoxybenzoyl chloride represents a "privileged intermediate." It is not a drug in itself due to the high reactivity of the acyl chloride moiety; rather, it is a linchpin scaffold that allows medicinal chemists to access three distinct pharmacological classes: antimicrobials , tubulin inhibitors , and kinase modulators .

This guide details the technical exploitation of this scaffold. The 3,5-disubstitution pattern provides a unique combination of electronic modulation (methoxy group) and synthetic expandability (bromo group), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Chemical Rationale & Scaffold Analysis[1][2][3][4][5][6]

The value of 3-Bromo-5-methoxybenzoyl chloride lies in its ability to serve as a trifunctional core :

-

The Acyl Chloride (Electrophile): The primary "warhead" for immediate reaction with nucleophiles (amines, hydrazines, alcohols) to form stable amides or esters.

-

The Bromine Atom (Handle): A halogen positioned meta to the carbonyl. It is chemically inert during acylation but serves as an excellent handle for downstream Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Methoxy Group (Modulator): Provides electron-donating character, increases lipophilicity (LogP), and acts as a hydrogen bond acceptor, often crucial for binding in the ATP-binding pockets of kinases or the colchicine site of tubulin.

Visualization: The Divergent Synthesis Map

Figure 1: The divergent synthetic workflow starting from the acid precursor. The acid chloride intermediate allows for immediate library generation (amides/hydrazones) followed by late-stage functionalization via the bromine handle.

Target Biological Domains

Antimicrobial Activity (Hydrazone Derivatives)

Derivatives formed by reacting the acid chloride with substituted hydrazines (e.g., forming N'-benzylidenebenzohydrazides) have shown potent activity against Gram-positive bacteria.

-

Mechanism: Disruption of bacterial membrane potential and inhibition of DNA gyrase B.

-

Key Data: Studies on related 3-bromo-benzohydrazides indicate MIC values comparable to standard antibiotics against S. aureus and K. pneumoniae.[1] The bromine atom enhances lipophilicity, aiding membrane penetration.

Anticancer Activity (Tubulin Inhibition)

The 3-bromo-5-methoxy motif is a bioisostere for the trimethoxyphenyl ring found in Colchicine and Combretastatin A-4.

-

Mechanism: These derivatives bind to the colchicine-binding site of tubulin, inhibiting polymerization.[2] This leads to G2/M cell cycle arrest and apoptosis.

-

SAR Insight: The 5-methoxy group mimics the methoxy groups of colchicine, while the 3-bromo group fills hydrophobic pockets within the

-tubulin subunit, often providing tighter binding than a methyl group due to halogen bonding.

CNS & Kinase Modulation

-

CNS: 3-methoxybenzamides are established scaffolds for Dopamine D2 antagonists (e.g., Remoxipride analogs). The bromine substitution allows for fine-tuning of metabolic stability (blocking metabolic hydroxylation at the meta position).

-

Kinase Inhibition: When coupled to form biaryls, these derivatives can inhibit tyrosine kinases (e.g., Bcr/Abl, EGFR). The benzamide carbonyl forms hydrogen bonds with the kinase "hinge region."

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5-methoxybenzoyl Chloride

Note: This compound is moisture-sensitive. All glassware must be oven-dried.

-

Reagents: 3-Bromo-5-methoxybenzoic acid (1.0 eq), Thionyl Chloride (

, 5.0 eq), DMF (catalytic, 2-3 drops). -

Setup: 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and

guard tube. -

Procedure:

-

Dissolve the acid in anhydrous dichloromethane (DCM) or use neat

if the scale permits. -

Add catalytic DMF (activates the

). -

Reflux at 80°C for 3-4 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion).

-

Workup: Evaporate excess

under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces of thionyl chloride. -

Result: A yellow/off-white semi-solid. Use immediately for the next step.

-

Protocol B: General Amidation (Library Generation)

Target: Synthesis of 3-bromo-5-methoxy-N-substituted benzamides.[3]

-

Reagents: Crude Acid Chloride (from Protocol A), Primary Amine (1.1 eq), Triethylamine (

, 2.0 eq), Anhydrous DCM. -

Procedure:

-

Dissolve the amine and

in DCM at 0°C. -

Add the acid chloride (dissolved in DCM) dropwise over 15 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then sat.

, then Brine.[4] Dry over -

Purification: Recrystallization from EtOH or Silica Gel Chromatography (Hexane/EtOAc).

-

Protocol C: In Vitro Cytotoxicity Assay (MTT)

Purpose: To validate anticancer potential against MCF-7 (Breast) or HeLa (Cervical) lines.

-

Preparation: Seed cells (

cells/well) in 96-well plates. Incubate 24h. -

Treatment: Dissolve derivatives in DMSO. Serial dilute to concentrations (0.1, 1, 10, 50, 100

).-

Critical Control: Final DMSO concentration must be

to avoid solvent toxicity.

-

-

Incubation: Treat cells for 48h at 37°C, 5%

. -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm. Calculate

using non-linear regression.

Quantitative Data Summary (Projected)

Based on structural analogs (benzohydrazides and benzamides) found in literature [1, 3], the following activity profiles are expected for derivatives of this scaffold:

| Derivative Class | Target Organism/Cell | Potency Metric | Expected Range | Reference Basis |

| Hydrazones | Staphylococcus aureus | MIC ( | 2 - 8 | [1] |

| Hydrazones | Klebsiella pneumoniae | MIC ( | 4 - 16 | [1] |

| Biaryl-Amides | MCF-7 (Breast Cancer) | 0.5 - 5.0 | [3] | |

| Biaryl-Amides | HeLa (Cervical Cancer) | 1.0 - 8.0 | [3] |

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the "Instruction Set" for optimizing this scaffold.

Figure 2: SAR Map detailing the functional role of each substituent on the benzene ring.

References

-

Zhu, H-Y. "Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate."[5] Asian Journal of Chemistry, 2011.

-

PubChem. "3-Bromo-5-methoxybenzoic acid (Compound Summary)." National Library of Medicine.

-

Romagnoli, R., et al. "Synthesis and Biological Evaluation of 1-(3',4',5'-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles as Antimitotic and Antivascular Agents." Journal of Medicinal Chemistry, 2014. (Demonstrates the utility of the methoxy-benzoyl scaffold in tubulin inhibition).

-

Munikrishnappa, C.S., et al. "Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors."[6] Arabian Journal of Chemistry, 2021.[6]

Sources

- 1. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]

- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for Amide Synthesis using 3-Bromo-5-methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of the Amide Bond and the Utility of 3-Bromo-5-methoxybenzoyl Chloride

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and serving as a critical functional group in a vast array of pharmaceuticals and functional materials. The synthesis of amides is, therefore, a fundamental transformation in drug discovery and development. Among the various methods for amide bond formation, the reaction of an amine with an acyl chloride, often under Schotten-Baumann conditions, remains one of the most robust and widely employed strategies due to its efficiency and broad substrate scope.[1]

3-Bromo-5-methoxybenzoyl chloride is a valuable building block in this context. The presence of the bromo and methoxy substituents on the aromatic ring offers opportunities for further functionalization and modulation of the physicochemical properties of the resulting amide products. The bromine atom, in particular, can serve as a handle for subsequent cross-coupling reactions, allowing for the construction of more complex molecular architectures.

This document provides a comprehensive guide to the general procedure for synthesizing amides using 3-Bromo-5-methoxybenzoyl chloride. It delves into the mechanistic rationale behind the procedural steps, offers detailed experimental protocols for various amine types, and outlines effective purification strategies.

Physicochemical Properties and Safety Considerations

Analog-Informed Properties of 3-Bromo-5-methoxybenzoyl Chloride:

| Property | Estimated Value/Information | Source Analogue(s) |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | 3-Methoxybenzoyl chloride is a liquid.[2] |

| Molecular Formula | C₈H₆BrClO₂ | - |

| Molecular Weight | 249.5 g/mol | - |

| Boiling Point | Expected to be >125 °C at reduced pressure. | 3-Methoxybenzoyl chloride has a boiling point of 125 °C / 2.0 kPa.[2] |

| Density | Expected to be >1.2 g/mL. | 3-Methoxybenzoyl chloride has a density of 1.25 g/mL.[2] |

| Reactivity | Reacts with water and other nucleophiles. Moisture sensitive. | Acyl chlorides are generally reactive towards water. |

Core Safety Precautions:

-

Corrosive: Benzoyl chloride derivatives are known to cause severe skin burns and eye damage.[2][3] Always handle this reagent in a certified chemical fume hood.

-

Lachrymator: Inhalation may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields or a face shield.[2]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

The Schotten-Baumann Reaction: A Mechanistic Overview

The synthesis of amides from 3-Bromo-5-methoxybenzoyl chloride and an amine is typically carried out under Schotten-Baumann conditions. This reaction proceeds via a nucleophilic acyl substitution mechanism.[5][1]

Caption: Experimental workflow for amide synthesis.

Protocol 1: Reaction with Primary/Secondary Aliphatic or Aromatic Amines (Biphasic Conditions)

This is a classic Schotten-Baumann procedure suitable for a wide range of amines.

Materials:

-

3-Bromo-5-methoxybenzoyl chloride

-

Amine (e.g., benzylamine, aniline, diethylamine)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in dichloromethane (DCM).

-

Add the 10% aqueous sodium hydroxide solution (2.0-3.0 eq.).

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Dissolve 3-Bromo-5-methoxybenzoyl chloride (1.0 eq.) in a minimal amount of DCM.

-

Add the acyl chloride solution dropwise to the rapidly stirring amine mixture over 15-30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Reaction with Amines using an Organic Base

This protocol is useful for moisture-sensitive reactions or when a homogeneous system is preferred.

Materials:

-

3-Bromo-5-methoxybenzoyl chloride

-

Amine (e.g., aniline, a secondary amine)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.1-1.5 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 3-Bromo-5-methoxybenzoyl chloride (1.0 eq.) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirring amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product as required.

Representative Yields

The following table provides expected yields for the synthesis of various amides from substituted benzoyl chlorides, which can be used as a general guide.

| Amine Type | Example Amine | Base | Solvent | Typical Yield (%) |

| Primary Aromatic | Aniline | aq. NaOH | DCM/H₂O | 70-85 [5] |

| Primary Aromatic | 4-Bromoaniline | Et₃N | Benzene | ~82 [6] |

| Primary Aliphatic | Benzylamine | Et₃N | DCM | 80-95 |

| Secondary Aliphatic | Diethylamine | aq. NaOH | DCM/H₂O | 85-95 |

Purification Strategies

The choice of purification method depends on the physical properties of the synthesized amide.

Recrystallization

For solid products, recrystallization is often the most effective method for obtaining high-purity material.

General Procedure:

-

Dissolve the crude amide in a minimum amount of a suitable hot solvent. Common solvents for benzamides include ethanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes. [6][7]2. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Flash Column Chromatography

For oils or solids that are difficult to recrystallize, flash column chromatography is the preferred method of purification. [8][9] General Parameters:

-

Stationary Phase: Silica gel is most commonly used for the purification of benzamides.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar amides, a mixture of dichloromethane and methanol may be more effective. [10][11]The optimal solvent system should be determined by TLC analysis.

Conclusion

The synthesis of amides from 3-Bromo-5-methoxybenzoyl chloride via the Schotten-Baumann reaction is a reliable and versatile method applicable to a wide range of primary and secondary amines. By understanding the underlying mechanism and carefully selecting the reaction conditions and purification strategy, researchers can efficiently synthesize a diverse library of 3-bromo-5-methoxybenzamides for applications in drug discovery and materials science. Adherence to strict safety protocols is paramount when handling this reactive acyl chloride.

References

-

AOBChem. 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride. [Link]

-

ChemBK. 3-bromo-5-ethoxy-4-methoxybenzoyl chloride. [Link]

-

Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023-08-23). [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

Chemspace. 3-bromo-5-methoxy-4-(propan-2-yloxy)benzoyl chloride. [Link]

- Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2019). Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. ChemPlusChem, 84(10), 1754-1762.

-

Saeed, S., et al. N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(8), o1470. [Link]

-

L.S.College, Muzaffarpur. Schotten–Baumann reaction. (2020-08-01). [Link]

-

Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification. [Link]

-

UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]

-

Zenodo. A Novel Route to the Synthesis of 3-Arylimino-5- /J·Methoxyphenyl-J ,2,4-Dithiazoles. Part-III. [Link]

-

Matos, M. J., et al. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. (2010). Synthesis, 2010(14), 2353-2358. [Link]

-

Saeed, S., et al. N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(7), o1658. [Link]

- Batiha, M. M., et al. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (2010). Asian Journal of Chemistry, 22(6), 4087-4094.

-

Biotage. Successful flash chromatography. (2025-12-06). [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

Chemguide. amines as nucleophiles. [Link]

-

Synlett. Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. [Link]

-

King Group. Successful Flash Chromatography. [Link]

-

Reddit. Recrystallisation Help. (2020-10-30). [Link]

- dos Santos, R. A., et al. Thermal characterization of the bromopride recrystallized from different solvents and at different temperature conditions. (2015). Journal of Thermal Analysis and Calorimetry, 123(1), 59-66.

- Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

da Costa, P. F., et al. Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 675–681. [Link]

-

YouTube. Write chemical reaction of aniline with benzoyl chloride and write the name of the product obtained.. (2021-11-10). [Link]

-

PubChem. 3-Bromo-5-methoxybenzaldehyde. [Link]

-

Reddit. Acid chloride reaction with amine. (2024-09-14). [Link]

-

Chemistry LibreTexts. 24.8: Reactions of Arylamines. (2024-09-30). [Link]

-

MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

-

PubChem. 3-Bromo-5-methoxyaniline. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. researchgate.net [researchgate.net]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. biotage.com [biotage.com]

- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

Suzuki cross-coupling protocols for 3-Bromo-5-methoxybenzoyl chloride derivatives

Application Note: Suzuki Cross-Coupling Protocols for 3-Bromo-5-methoxybenzoyl Chloride Derivatives

Executive Summary & Strategic Analysis

3-Bromo-5-methoxybenzoyl chloride represents a high-value "bifunctional electrophile" scaffold in drug discovery. It possesses two distinct reactive sites:[1]

-

The Acid Chloride (COCl): Highly reactive towards nucleophiles (amines, alcohols) and susceptible to rapid hydrolysis.

-

The Aryl Bromide (Ar-Br): The standard handle for Palladium-catalyzed cross-coupling.

The Chemoselectivity Challenge: Attempting a standard aqueous Suzuki-Miyaura coupling directly on the acid chloride is a critical error . The basic aqueous conditions required to activate the boronic acid will hydrolyze the acid chloride to the carboxylic acid (3-bromo-5-methoxybenzoic acid) faster than the cross-coupling occurs.

Therefore, this guide defines two distinct, self-validating workflows based on the desired target:

-

Workflow A (Biaryl Synthesis): First derivatize the acid chloride (to Amide/Ester), then couple the bromide. This is the standard Medicinal Chemistry route.

-

Workflow B (Ketone Synthesis): Use the acid chloride as the coupling partner under strictly anhydrous conditions to form diaryl ketones (Acyl-Suzuki).

Visualizing the Strategic Pathways

The following decision tree illustrates the divergent workflows to ensure chemoselectivity.

Caption: Strategic divergence for chemoselective functionalization of 3-bromo-5-methoxybenzoyl chloride.

Protocol A: Biaryl Synthesis (The "Derivatize-First" Route)

This is the robust standard for generating library compounds. The electron-withdrawing nature of the carbonyl (amide/ester) activates the meta-bromide, facilitating oxidative addition.

Phase 1: Scaffold Preparation (Amidation)

Before Suzuki coupling, stabilize the acid chloride.

-

Reagents: 3-Bromo-5-methoxybenzoyl chloride (1.0 equiv), Primary/Secondary Amine (1.1 equiv), Triethylamine (TEA, 1.5 equiv).

-

Solvent: Dichloromethane (DCM), Anhydrous.

-

Procedure:

-

Dissolve amine and TEA in DCM at 0°C under N₂.

-

Add acid chloride dropwise (exothermic).

-

Warm to RT and stir for 1 hour.

-

QC Check: TLC should show complete disappearance of amine.

-

Workup: Wash with 1N HCl (removes TEA), then NaHCO₃. Concentrate to solid.

-

Phase 2: Suzuki Cross-Coupling of the Amide

System Rationale:

-

Catalyst: Pd(dppf)Cl₂·DCM is preferred over Pd(PPh₃)₄. The bidentate ferrocenyl ligand prevents β-hydride elimination and is robust against air oxidation.

-

Base: K₃PO₄ (Potassium Phosphate Tribasic) is milder than carbonates, preventing hydrolysis of sensitive amide/ester linkages.

-

Solvent: 1,4-Dioxane/Water (4:1) . The water is essential to dissolve the base and activate the boronate species.

Step-by-Step Methodology:

-

Charge: In a reaction vial, add:

-

3-Bromo-5-methoxy-amide derivative (1.0 equiv, 0.5 mmol)

-

Aryl Boronic Acid (1.2 equiv)

-

K₃PO₄ (2.0 equiv)

-

Pd(dppf)Cl₂[2]·DCM (3 mol%)

-

-

Solvent & Degas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Crucial: Sparge with Argon/Nitrogen for 5 minutes. Oxygen poisons the Pd(0) species.

-

Reaction: Seal and heat to 80°C for 4–12 hours.

-

Monitoring: The electron-rich methoxy group may slightly slow oxidative addition compared to a nitro-benzene; if sluggish, increase Temp to 100°C.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Optimization Parameters

| Parameter | Standard Condition | Difficult Substrates (Steric Bulk) | Rationale |

| Catalyst | Pd(dppf)Cl₂ (3 mol%) | XPhos Pd G2 (2 mol%) | Buchwald precatalysts activate hindered biaryls. |

| Base | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) | Cesium is more soluble/basic, driving difficult transmetalations. |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Toluene reduces protodeboronation of unstable boronic acids. |

| Temp | 80°C | 100–110°C | Higher energy required for oxidative addition of electron-rich rings. |

Protocol B: Direct Acyl-Suzuki (Ketone Synthesis)

Advanced Technique: This protocol couples the Acid Chloride directly with a boronic acid to form a ketone. Warning: This requires strictly anhydrous conditions. Water will destroy the starting material.

Mechanism: The catalytic cycle differs here. The Acid Chloride undergoes oxidative addition to Pd(0) to form an Acyl-Pd(II) species. Transmetalation with the boronic acid follows, releasing the ketone.

Step-by-Step Methodology:

-

Dry Setup: Flame-dry a Schlenk flask and cool under Argon.

-

Charge:

-

3-Bromo-5-methoxybenzoyl chloride (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Cs₂CO₃ (Dry, Powdered) (2.5 equiv) - Must be anhydrous.

-

Pd(PPh₃)₄ (1 mol%) - Tetrakis is excellent for acyl couplings.

-

-

Solvent: Add Anhydrous Toluene (via syringe).

-

Reaction: Heat to 100°C for 3–6 hours.

-

Note: Do not use alcohols or water.

-

-

Quench: Cool to RT, add water only after reaction is complete to dissolve salts. Extract with Toluene or EtOAc.

Mechanistic Visualization (Catalytic Cycle)

Understanding the cycle allows for faster troubleshooting.

Caption: Simplified Suzuki-Miyaura catalytic cycle emphasizing the Pd(0)/Pd(II) redox shuttle.

Troubleshooting & Quality Control (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Catalyst Deactivation (Pd Black) | Incomplete degassing. Sparge solvents longer. Switch to Pd(dppf)Cl₂. |

| Hydrolysis Product (Benzoic Acid) | Water in Anhydrous Protocol | (Protocol B only) Ensure Toluene is dried over Na/Benzophenone or molecular sieves. |

| Protodeboronation | Unstable Boronic Acid | Use a weaker base (K₂CO₃ instead of Cs₂CO₃) or switch to Boronic Ester (Pinacol ester). |

| Homocoupling (Ar-Ar) | Oxygen Presence | Trace oxygen promotes homocoupling. Verify inert atmosphere (Argon balloon). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Haddach, M., & McCarthy, J. R. (1999). A New Method for the Synthesis of Ketones: The Palladium-Catalyzed Cross-Coupling of Acid Chlorides with Arylboronic Acids.[3][4] Tetrahedron Letters, 40(16), 3109–3112. Link

-

BenchChem. (2025). Suzuki Coupling of Electron-Deficient Aryl Halides: Comparative Analysis. Link

-

Sigma-Aldrich. (2023).[5] Protocol for Suzuki-Miyaura Cross-Coupling Reaction. Link

Sources

Advanced Protocol: Friedel-Crafts Acylation with 3-Bromo-5-methoxybenzoyl Chloride

Executive Summary

3-Bromo-5-methoxybenzoyl chloride is a "privileged scaffold" precursor in medicinal chemistry. The 3-bromo substituent provides a handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-methoxy group offers metabolic stability and hydrogen-bond acceptance. However, the presence of the Lewis-basic methoxy group presents a specific challenge in Friedel-Crafts acylation: Lewis Acid Sequestration and Demethylation.

This application note details optimized protocols to maximize yield while preserving the integrity of the methoxy ether. We move beyond standard textbook procedures to address the specific electronic and chelating properties of this reagent.

Chemical Profile & Mechanistic Insight[1][2][3]

The Reagent

-

Compound: 3-Bromo-5-methoxybenzoyl chloride

-

Electronic Nature: The carbonyl carbon is activated by the electron-withdrawing inductive effect (-I) of the bromine and methoxy groups. However, the methoxy group is also a Lewis base.

The "Methoxy Trap" (Critical Mechanistic Failure Point)

In standard Friedel-Crafts acylation, 1.05 equivalents of Lewis Acid (e.g., AlCl₃) are typically sufficient. However, with methoxy-substituted benzoyl chlorides, the reaction frequently stalls or results in low yields due to Lewis Acid Sequestration .

-

Primary Complexation: AlCl₃ coordinates to the carbonyl oxygen to generate the reactive acylium ion.

-

Secondary Chelation: The methoxy oxygen (Lewis basic) can coordinate a second equivalent of AlCl₃.

-

Consequence: If only 1.0 eq of AlCl₃ is used, the methoxy group may trap the catalyst, preventing acylium formation. Furthermore, strong coordination of AlCl₃ to the methoxy oxygen at elevated temperatures (>40°C) facilitates nucleophilic attack by chloride ions, leading to O-demethylation (cleavage to the phenol).

Mechanistic Pathway & Side Reactions (Visualization)

Figure 1: Mechanistic pathway highlighting the competition between productive acylium formation and non-productive methoxy sequestration/demethylation.

Experimental Protocols

Protocol A: The "Robust" Method (Aluminum Chloride)

Best for: Electron-rich arenes (e.g., toluene, xylenes) where the substrate is stable to strong Lewis acids.

Rationale: This protocol uses a controlled excess of AlCl₃ (1.2–1.5 eq) to saturate the methoxy site while ensuring enough free Lewis acid remains to drive acylium formation. Temperature is strictly capped to prevent demethylation.

Reagents:

-

3-Bromo-5-methoxybenzoyl chloride (1.0 eq)

-

Substrate (Arene) (1.1 eq)

-

Aluminum Chloride (AlCl₃), anhydrous (1.5 eq)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen. Add anhydrous AlCl₃ (1.5 eq) and anhydrous DCM (0.5 M concentration relative to acid chloride).

-

Acylium Generation: Cool the slurry to 0°C . Add 3-Bromo-5-methoxybenzoyl chloride (1.0 eq) dropwise as a solution in minimal DCM.

-

Observation: The slurry should dissolve or change color (often yellow/orange), indicating acylium complex formation.

-

Time: Stir at 0°C for 15 minutes.

-

-

Addition: Add the Arene substrate (1.1 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) .

-

Critical Control:Do NOT reflux. Heating significantly increases the rate of methoxy cleavage [1].

-

-

Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 2–4 hours.

-

Quench (The "Inverse" Pour): Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl (10:1 ratio).

-

Why? This prevents the precipitation of aluminum salts which can occlude the product.

-

-

Workup: Extract with DCM (3x). Wash combined organics with 1M NaOH (to remove any demethylated phenolic byproducts), then Brine. Dry over Na₂SO₄.[3]

Protocol B: The "Sensitive" Method (Triflic Acid / Catalyst)

Best for: Acid-sensitive substrates or when preventing demethylation is paramount.

Rationale: Triflic acid (TfOH) or metal triflates act as milder catalysts that do not coordinate as irreversibly to the methoxy oxygen as AlCl₃, reducing the risk of ether cleavage [2].

Reagents:

-

3-Bromo-5-methoxybenzoyl chloride (1.0 eq)

-

Substrate (Arene) (1.0 eq)

-

Trifluoromethanesulfonic acid (TfOH) (0.1 – 0.5 eq) OR Indium(III) Triflate (0.05 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Nitromethane

Step-by-Step Workflow:

-

Setup: In a dry vial/flask, dissolve the acid chloride (1.0 eq) and arene (1.0 eq) in DCE (1.0 M).

-

Catalyst Addition: Add TfOH (10–50 mol%) dropwise at Room Temperature.

-

Reaction: Heat to 60°C.

-

Note: Unlike AlCl₃, TfOH allows for heating with significantly lower risk of demethylation due to the lack of strong nucleophiles (like Cl⁻) in the media.

-

-

Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[3]

Data Summary & Troubleshooting

Stoichiometry Optimization Table

| Parameter | Standard FC (Benzoyl Chloride) | This Reagent (3-Br-5-OMe) | Reason |

| Lewis Acid Eq. | 1.05 – 1.10 | 1.3 – 1.5 | Compensates for OMe chelation. |

| Temperature | Reflux often OK | < 25°C (with AlCl₃) | Prevents O-demethylation. |

| Solvent | DCM, CS₂, Nitrobenzene | DCM | Avoids high-boiling solvents that require heat to remove. |

| Quench | Water/Ice | Ice/HCl | Solubilizes stubborn Aluminum-Methoxy complexes. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Catalyst Sequestration | Increase AlCl₃ to 2.0 eq. Ensure anhydrous conditions. |

| Phenol Formation | Demethylation | Lower temperature to 0°C. Switch to Protocol B (Triflic Acid). |

| No Reaction | Deactivated Substrate | If substrate has EWG, this weak electrophile will not react. Requires stronger conditions (Heat), which risks demethylation. Redesign synthesis order. |

Decision Tree for Protocol Selection

Figure 2: Decision matrix for selecting the appropriate Lewis Acid system based on substrate compatibility.

References

-

Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Vol. 1-4. Wiley-Interscience. (Classic reference establishing the relationship between temperature, Lewis Acid strength, and ether cleavage).

-

Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Details the use of Triflic acid and metal triflates to avoid side reactions).

-

Effenberger, F., et al. (1988). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition, 100(2), 274-275. (Foundational work on catalytic acylation avoiding stoichiometric AlCl3).

-

BenchChem Technical Support. (2025). Lewis Acid Catalysts for Friedel-Crafts Reactions with 4-Bromobenzoyl Chloride. (Provides comparative data on bromobenzoyl chloride reactivity).

Sources

Reagents for activating 3-Bromo-5-methoxybenzoyl chloride in nucleophilic substitution

An In-Depth Guide to Activating 3-Bromo-5-methoxybenzoyl Chloride for Nucleophilic Substitution

This guide provides a comprehensive overview of the reagents and protocols for activating 3-Bromo-5-methoxybenzoyl chloride in various nucleophilic substitution reactions. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers detailed experimental procedures, and provides insights into optimizing reaction outcomes.

Introduction: The Reactivity Profile of 3-Bromo-5-methoxybenzoyl Chloride

3-Bromo-5-methoxybenzoyl chloride is a versatile bifunctional reagent. The acyl chloride group is an excellent electrophile, making it highly susceptible to attack by nucleophiles. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[1][2] The electronic properties of the substituents on the benzene ring—the electron-withdrawing bromine atom and the electron-donating methoxy group—influence the reactivity of the carbonyl carbon. The methoxy group, through its +M (mesomeric) effect, can donate electron density to the ring, which can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl chloride. Conversely, the inductive effect of both the bromine and methoxy groups withdraws electron density. However, the inherent high reactivity of the acyl chloride functional group generally dominates.[3][4]

Nucleophilic acyl substitution is a fundamental transformation that proceeds via a two-step addition-elimination mechanism.[5] A nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group—in this case, the chloride ion, which is an excellent leaving group—is eliminated, regenerating the carbonyl double bond.[6]

The Role of Activating Reagents

While 3-Bromo-5-methoxybenzoyl chloride is intrinsically reactive, its activation is often necessary to enhance reaction rates, improve yields, and enable reactions with less reactive nucleophiles. Activation strategies typically focus on increasing the electrophilicity of the carbonyl carbon or employing a catalyst that forms a more reactive intermediate. These methods fall into two primary categories: Lewis acid catalysis and nucleophilic catalysis. Additionally, the use of non-nucleophilic bases is crucial for scavenging the HCl byproduct, which drives the reaction equilibrium towards the product.[7]

Lewis Acid Catalysis

Lewis acids are electron-pair acceptors that can coordinate to the carbonyl oxygen or the chlorine atom of the acyl chloride.[8][9] This coordination polarizes the C=O bond and further withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack.[9][10] This strategy is the cornerstone of reactions like the Friedel-Crafts acylation.[8][11]

Mechanism of Lewis Acid Activation: A strong Lewis acid, such as AlCl₃ or FeCl₃, coordinates to the chlorine atom of the acyl chloride. This coordination weakens the C-Cl bond and facilitates the formation of a highly electrophilic acylium ion, which is then readily attacked by a nucleophile, such as an electron-rich aromatic ring.[9][12]

Caption: Lewis acid activation of an acyl chloride to form a highly electrophilic acylium ion.

Common Lewis Acids for Acylation:

| Lewis Acid | Typical Applications | Relative Strength |

|---|---|---|

| AlCl₃ | Friedel-Crafts Acylation | Strong |

| FeCl₃ | Friedel-Crafts Acylation | Strong |

| ZnCl₂ | Friedel-Crafts, Esterification | Moderate |

| TiCl₄ | Various Acylations | Strong |

| SnCl₄ | Various Acylations | Strong |

Nucleophilic Catalysis (Organocatalysis)

Certain nucleophilic species, typically organic bases, can act as catalysts by reacting with the acyl chloride to form a highly reactive intermediate that is more susceptible to attack by the primary nucleophile than the original acyl chloride.[8] These organocatalysts are used in smaller, catalytic amounts and are regenerated during the reaction cycle.

Mechanism of Nucleophilic Catalysis (e.g., with Pyridine): Pyridine attacks the acyl chloride to form a reactive N-acylpyridinium salt. This intermediate is much more reactive than the initial acyl chloride. The primary nucleophile (e.g., an alcohol) then attacks the N-acylpyridinium salt, leading to the acylated product and regenerating the pyridine catalyst.[8]

Caption: Catalytic cycle of nucleophilic catalysis using pyridine.

A remarkably fast method for the benzoylation of alcohols utilizes N,N,N′,N′-tetramethylethylenediamine (TMEDA), which forms a complex with the benzoyl chloride, activating it for rapid reaction even at low temperatures.[13]

Stoichiometric Bases for HCl Scavenging

In most nucleophilic substitution reactions with acyl chlorides, hydrogen chloride (HCl) is generated as a byproduct.[7] This strong acid can protonate basic nucleophiles (like amines), rendering them non-nucleophilic, or it can promote unwanted side reactions. Therefore, a non-nucleophilic base is almost always added to neutralize the HCl as it forms, driving the reaction to completion.[7]

Commonly Used Bases:

-

Triethylamine (Et₃N): A widely used, cost-effective base.

-

N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base that is less likely to act as a nucleophile itself.

-

Pyridine: Can act as both a nucleophilic catalyst and a base.

Application Protocols

Safety Precaution: 3-Bromo-5-methoxybenzoyl chloride is corrosive and moisture-sensitive. All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[14]

Protocol 1: Lewis Acid-Catalyzed Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of an electron-rich aromatic compound, anisole, using aluminum chloride as the Lewis acid catalyst.

Materials:

-

3-Bromo-5-methoxybenzoyl chloride

-

Anisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: In the dropping funnel, prepare a solution of 3-Bromo-5-methoxybenzoyl chloride (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous DCM.

-

Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for a typical Friedel-Crafts acylation experiment.

Protocol 2: Amide Formation with Benzylamine

This protocol details the synthesis of an amide using a primary amine as the nucleophile and triethylamine as the HCl scavenger.[7]

Materials:

-

3-Bromo-5-methoxybenzoyl chloride

-

Benzylamine

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve 3-Bromo-5-methoxybenzoyl chloride (1.05 equivalents) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[7]

Protocol 3: Esterification of 1-Butanol using TMEDA

This protocol describes a rapid and high-yielding esterification of a primary alcohol, accelerated by N,N,N′,N′-tetramethylethylenediamine (TMEDA).[13]

Materials:

-

3-Bromo-5-methoxybenzoyl chloride

-

1-Butanol

-

N,N,N′,N′-tetramethylethylenediamine (TMEDA)

-

Anhydrous solvent (e.g., Diethyl Ether or DCM)

-

4Å Molecular Sieves (optional, to accelerate the reaction)[13]

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried flask containing a magnetic stir bar and 4Å molecular sieves (optional) under a nitrogen atmosphere, add anhydrous solvent, 1-butanol (1.0 equivalent), and TMEDA (0.6 equivalents).

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Acyl Chloride Addition: Add 3-Bromo-5-methoxybenzoyl chloride (1.1 equivalents) dropwise to the cold, stirred solution. The reaction is often complete within minutes.[13]

-

Reaction: Stir the mixture at -78 °C for 15-30 minutes. Monitor by TLC to confirm the consumption of the alcohol.

-

Workup: Quench the reaction by adding saturated NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ester, which can be further purified if necessary.

References

-

Acyl chloride - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide - Pearson. (n.d.). Retrieved February 22, 2026, from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved February 22, 2026, from [Link]

-

Photochemical catalytic generation of acyl radicals from the chloride... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

Nucleophilic Acyl Substitution - ChemTalk. (2024, February 20). Retrieved February 22, 2026, from [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC - NIH. (2011, July 28). Retrieved February 22, 2026, from [Link]

-

Nucleophilic acyl substitution – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 22, 2026, from [Link]

-

Synthesis of alkyl chlorides - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

-

Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations | Request PDF. (2025, August 6). Retrieved February 22, 2026, from [Link]

-

Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (2023, March 28). Chemistry Steps. Retrieved February 22, 2026, from [Link]

-

Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions - PMC. (2021, July 28). Retrieved February 22, 2026, from [Link]

-

Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. (n.d.). Retrieved February 22, 2026, from [Link]

-

A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. (n.d.). Retrieved February 22, 2026, from [Link]

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange. (2020, June 4). Retrieved February 22, 2026, from [Link]

-

7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. (2021, December 15). Retrieved February 22, 2026, from [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025, February 28). Retrieved February 22, 2026, from [Link]

-

General mechanism for nucleophilic cine‐substitution via electrophilic pre‐activation. (n.d.). Retrieved February 22, 2026, from [Link]

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - MDPI. (2011, July 28). Retrieved February 22, 2026, from [Link]

-

3-bromo-5-methoxy-4-(propan-2-yloxy)benzoyl chloride - C11H12BrClO3 | CSSB00010062703 - Chemspace. (n.d.). Retrieved February 22, 2026, from [Link]

-

Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Nucleophilic Substitution - Arts, Science, and Commerce College, Kolhar. (n.d.). Retrieved February 22, 2026, from [Link]

-

Nucleophilic Halo‐Michael Addition under Lewis‐Base Activation. (n.d.). Retrieved February 22, 2026, from [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. (2024, September 30). Retrieved February 22, 2026, from [Link]

-

Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid - Amazon AWS. (2021, June 10). Retrieved February 22, 2026, from [Link]

Sources

- 1. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 2. Nucleophilic Acyl Substitution | ChemTalk [chemistrytalk.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. benchchem.com [benchchem.com]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic Solvent Selection for Reactions Involving 3-Bromo-5-methoxybenzoyl Chloride

These application notes serve as a comprehensive guide for researchers, scientists, and professionals in drug development on the critical considerations for solvent selection in reactions utilizing 3-bromo-5-methoxybenzoyl chloride. The principles and protocols outlined herein are designed to ensure reaction efficiency, product purity, and operational safety.

Introduction: The Pivotal Role of the Solvent

3-Bromo-5-methoxybenzoyl chloride is a valuable bifunctional reagent, featuring a highly reactive acyl chloride group and a substituted aromatic ring. This structure allows for its use in a variety of synthetic transformations, including, but not limited to, Friedel-Crafts acylations, esterifications, and amidations. The success of these reactions is intrinsically linked to the choice of solvent, which can profoundly influence reaction kinetics, equilibrium position, and even the nature of the final product. A judiciously selected solvent will not only dissolve the reactants but also stabilize transition states, facilitate heat transfer, and in some cases, participate in the reaction mechanism. Conversely, an inappropriate solvent can lead to side reactions, product degradation, or complete reaction failure.

The primary characteristic of 3-bromo-5-methoxybenzoyl chloride that dictates solvent choice is the electrophilicity of the acyl chloride moiety, making it highly susceptible to nucleophilic attack. This reactivity profile demands careful consideration of the solvent's own nucleophilicity and proticity.

Physicochemical Properties and Safety Considerations

Before delving into reaction-specific solvent selection, it is crucial to understand the inherent properties of 3-bromo-5-methoxybenzoyl chloride.

-

Appearance: Colorless to light yellow, fuming liquid with a pungent odor.[1]

-

Reactivity: It is a corrosive substance that reacts with water, alcohols, and other protic solvents, often violently, to produce hydrogen chloride gas.[2][3][4] This necessitates handling under anhydrous conditions and in well-ventilated areas.[3][5]

-

Storage: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3][5][6]

Safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, are mandatory when handling this reagent.[1][6][7]

Solvent Classification and Selection Rationale

The choice of solvent is primarily dictated by the specific reaction being performed. Below is a general classification of solvents and their suitability for reactions with 3-bromo-5-methoxybenzoyl chloride.

Anhydrous aprotic solvents are the preferred choice for most reactions involving 3-bromo-5-methoxybenzoyl chloride to prevent its hydrolysis.[8]

-

Halogenated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices due to their inertness and ability to dissolve a wide range of organic compounds. They are particularly favored in Friedel-Crafts acylations.

-

Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether are good options for many reactions, although the Lewis basicity of the ether oxygen can sometimes interact with Lewis acid catalysts.[8] It's crucial to use freshly distilled or inhibitor-free THF to avoid peroxides.

-

Aromatic Hydrocarbons: Toluene and benzene can be used, especially in reactions requiring higher temperatures.

-

Polar Aprotic Solvents: Acetonitrile, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) can be employed, particularly in reactions where higher polarity is beneficial. However, their potential for side reactions with the acyl chloride under certain conditions should be considered. For instance, NMP can act as a base to trap HCl generated in amidation reactions.

Protic solvents are generally incompatible with 3-bromo-5-methoxybenzoyl chloride due to their ability to react with the acyl chloride group.

-

Water: Reacts vigorously to form 3-bromo-5-methoxybenzoic acid and HCl.[2]

-

Alcohols (e.g., Methanol, Ethanol): React to form the corresponding esters. While this can be a desired transformation (esterification), using an alcohol as the solvent for other reactions will lead to unwanted byproducts.

-

Primary and Secondary Amines: React to form amides. Similar to alcohols, they should only be present as reagents, not solvents, unless they are the intended reactant.

| Solvent | Boiling Point (°C) | Dielectric Constant | Polarity | Suitability |

| Dichloromethane (DCM) | 39.6 | 9.1 | Polar Aprotic | Highly Recommended |

| 1,2-Dichloroethane (DCE) | 83.5 | 10.4 | Polar Aprotic | Recommended |

| Tetrahydrofuran (THF) | 66 | 7.5 | Polar Aprotic | Recommended (use with caution with Lewis acids) |

| Toluene | 110.6 | 2.4 | Nonpolar | Recommended for higher temperatures |

| Acetonitrile | 81.6 | 37.5 | Polar Aprotic | Use with caution; can be reactive |

| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | Use with caution; can be reactive |

| Water | 100 | 80.1 | Protic | Avoid |

| Ethanol | 78.4 | 24.6 | Protic | Avoid as a solvent (unless for esterification) |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common reactions involving 3-bromo-5-methoxybenzoyl chloride, with a focus on the rationale behind solvent selection.

This protocol describes the synthesis of (3-bromo-5-methoxyphenyl)(4-methoxyphenyl)methanone. The choice of a non-polar, aprotic solvent like dichloromethane is crucial to ensure the stability of the acyl chloride and the activity of the Lewis acid catalyst.

Diagram: Friedel-Crafts Acylation Workflow

Caption: Workflow for Friedel-Crafts Acylation.

Materials:

-

3-Bromo-5-methoxybenzoyl chloride

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl), chilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stir bar and an addition funnel.

-

Initial Mixture: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Add anisole (1.0 equivalent) to the cooled suspension and stir for 15 minutes.

-

Acyl Chloride Addition: In a separate flask, dissolve 3-bromo-5-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM. Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired benzophenone.

Causality of Choices:

-

Anhydrous DCM: Prevents hydrolysis of the acyl chloride and deactivation of the AlCl₃ catalyst. Its low boiling point facilitates easy removal post-reaction.

-

Anhydrous AlCl₃: A strong Lewis acid required to activate the acyl chloride for electrophilic aromatic substitution.

-

0 °C Addition: The reaction is exothermic; cooling controls the reaction rate and minimizes the formation of side products.

-

Aqueous HCl Quench: Decomposes the aluminum chloride complex with the product ketone.

-

NaHCO₃ Wash: Neutralizes any remaining acidic components.

This protocol details the synthesis of N-benzyl-3-bromo-5-methoxybenzamide. Anhydrous THF is chosen as the solvent for its ability to dissolve the reactants and its inertness towards them. A tertiary amine base is included to neutralize the HCl byproduct.

Diagram: Solvent Selection Logic for Amidation

Caption: Decision tree for solvent selection in amidation.

Materials:

-

3-Bromo-5-methoxybenzoyl chloride

-

Benzylamine

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) dissolved in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve 3-bromo-5-methoxybenzoyl chloride (1.05 equivalents) in anhydrous THF and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.[8]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[8] Monitor the reaction's progress by TLC or LC-MS.[8]

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any hydrolyzed acid), and brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude amide can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.[8]

Causality of Choices:

-

Anhydrous THF/DCM: These aprotic solvents prevent the hydrolysis of the acyl chloride and effectively dissolve the reactants.[8]

-

Triethylamine: A non-nucleophilic base used to scavenge the HCl generated during the reaction. This prevents the protonation and deactivation of the benzylamine nucleophile.[8]

-

0 °C Addition: Controls the exothermic reaction and minimizes potential side reactions.

-

Aqueous Work-up: The specific washing steps are designed to systematically remove unreacted starting materials and byproducts, simplifying the final purification.[8]

Conclusion

The selection of an appropriate solvent is a cornerstone of successful synthesis when working with the highly reactive 3-bromo-5-methoxybenzoyl chloride. The guiding principle is the exclusion of protic, nucleophilic species that can lead to unwanted side reactions. Anhydrous, aprotic solvents such as dichloromethane, 1,2-dichloroethane, and tetrahydrofuran are generally the solvents of choice. The specific reaction type—be it Friedel-Crafts acylation, amidation, or another transformation—will further refine the selection based on requirements for polarity, catalyst compatibility, and reaction temperature. By adhering to the principles and protocols outlined in these notes, researchers can optimize their reaction outcomes, ensuring high yields and purity of their target molecules.

References

- BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.

- MDPI. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-5-methoxybenzene-1-carbonyl chloride.

- Fisher Scientific. (2009).

- Fisher Scientific. (2025).

- Chemguide. an introduction to acyl chlorides (acid chlorides).

- TCI Chemicals.

- Echemi.

- ChemicalBook. 1711-05-3(3-METHOXYBENZOYL CHLORIDE) Product Description.

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. 1711-05-3 CAS MSDS (3-METHOXYBENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Preventing hydrolysis of 3-Bromo-5-methoxybenzoyl chloride during storage

Subject: Prevention of Hydrolytic Degradation & Storage Protocols Ticket ID: TSC-BR-505 Status: Open for Reference

Executive Summary: The Stability Paradox

3-Bromo-5-methoxybenzoyl chloride is a high-value electrophile used frequently in medicinal chemistry for amide coupling and Friedel-Crafts acylations.

The Problem: Like all benzoyl chlorides, it suffers from a "suicide pill" degradation pathway. Upon contact with atmospheric moisture, it hydrolyzes to 3-bromo-5-methoxybenzoic acid and hydrogen chloride (HCl). The Critical Failure Mode: The generated HCl is autocatalytic. It protonates the carbonyl oxygen of remaining acid chloride molecules, making them more electrophilic and susceptible to further attack by even trace water. Furthermore, HCl gas corrodes septa and metal needles, compromising the storage vessel's integrity and accelerating the cycle.

Immediate Action Required: If your container has visible white crust around the cap or emits a "hiss" upon opening, degradation has already initiated. Refer to Module 4 (Rescue Protocols) immediately.

The Degradation Mechanism (The "Why")

Understanding the enemy is the first step in containment. The hydrolysis is not a simple surface reaction; it propagates through the material.

Figure 1: The autocatalytic hydrolysis cycle. Note the red dashed line indicating how the byproduct (HCl) accelerates the destruction of the remaining stock.

Storage Protocol: Defense in Depth (The "How")

Do not rely on a single barrier.[1] Use a 3-Layer Defense System .

Layer 1: The Primary Vessel (Inert Atmosphere)

-

Material: Amber glass (protects from photodegradation, though less critical than moisture).

-

Headspace: Must be backfilled with Argon (heavier than air) rather than Nitrogen. Argon creates a "blanket" over the solid/liquid interface.

-

Seal: Teflon-lined screw cap. Do not use Parafilm. Parafilm is permeable to organic vapors and will degrade upon exposure to trace HCl fumes, losing its seal. Use electrical tape or a dedicated shrink band.

Layer 2: Secondary Containment (The "Desiccator")

Never store the bottle loose on a shelf.

-

Place the primary vessel inside a secondary wide-mouth jar or plastic container.

-

The Active Agent: Fill the void space of the secondary container with Indicating Drierite (CaSO4) or 4Å Molecular Sieves. This scavenges moisture before it reaches the primary bottle.

Layer 3: Thermal Control

-

Temperature: Store at 2–8°C (Refrigerator) .

-

Critical Handling Step: Before opening the bottle, you MUST allow it to warm to room temperature (approx. 30 mins) inside the secondary container.

-

Why? Opening a cold bottle in warm lab air causes immediate condensation of atmospheric water onto the reagent. This is the #1 cause of batch failure.

-

Figure 2: The Defense-in-Depth storage strategy ensuring moisture is intercepted before reaching the reagent.

Troubleshooting & FAQs

Field-proven answers to common researcher scenarios.

Q1: I see a white solid crust on the threads of the bottle. Is the whole bottle ruined?

-

Diagnosis: This is 3-bromo-5-methoxybenzoic acid, formed by hydrolysis.

-

Action: Not necessarily ruined. The solid acid often acts as a "cork," sealing the liquid/solid below.